molecular formula C4H6N4O B3021553 5-Aminoimidazole-4-carboxamide CAS No. 21299-72-9

5-Aminoimidazole-4-carboxamide

Cat. No.: B3021553
CAS No.: 21299-72-9
M. Wt: 126.12 g/mol
InChI Key: DVNYTAVYBRSTGK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Aminoimidazole-4-carboxamide, also known as 4-Amino-1H-imidazole-5-carboxamide, primarily targets the AMP-dependent protein kinase (AMPK) . AMPK is a crucial enzyme that plays a significant role in cellular energy homeostasis .

Mode of Action

The compound is an intermediate in the generation of inosine monophosphate and an analog of adenosine monophosphate (AMP). It is capable of stimulating AMPK activity . The nucleoside form of the compound, acadesine, enters cardiac cells to inhibit adenosine kinase and adenosine deaminase, enhancing the rate of nucleotide re-synthesis and increasing adenosine generation from adenosine monophosphate .

Biochemical Pathways

This compound is involved in the de novo purine biosynthesis pathway . It is an intermediate in the generation of inosine monophosphate . The compound is phosphorylated to form the AMP analog ZMP, which activates AMPK . Its effects on glucose transport appear to be tissue-specific .

Pharmacokinetics

Studies on dacarbazine, a drug that metabolizes into this compound, suggest that the plasma disappearance of the compound is biphasic, with a terminal half-life of approximately 414 minutes . The mean distribution volume is around 0.632 liters/kg, and the total clearance is about 15.4 ml/kg·min .

Result of Action

The activation of AMPK by this compound has been shown to exhibit antifibrotic effects in several cell types . It has also been used clinically to treat and protect against cardiac ischemic injury . Furthermore, it has been shown as a potential treatment for diabetes by increasing the metabolic activity of tissues by changing the physical composition of muscle .

Action Environment

The action of this compound can be influenced by environmental stresses that deplete ATP, such as heat shock and hypoxia, and chemical stresses such as arsenite . These conditions can inhibit biosynthesis, a function of the compound .

Biochemical Analysis

Biochemical Properties

5-Aminoimidazole-4-carboxamide interacts with various enzymes, proteins, and other biomolecules. It is capable of stimulating AMP-dependent protein kinase (AMPK) activity . This compound has been used clinically to treat and protect against cardiac ischemic injury .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by changing the physical composition of muscle . It has been shown to increase the metabolic activity of tissues . In addition, it has been found to induce cell death via apoptosis in certain cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to stimulate AMP-dependent protein kinase (AMPK) activity . It enters the de novo synthesis pathway for adenosine synthesis to inhibit adenosine deaminase causing an increase in ATP levels and adenosine levels .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to promote the expression of metabolic regulators and components involved in glucose uptake, mitochondrial biogenesis, and fatty acid oxidation in skeletal muscle cells over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in rats, it has been shown to increase glucose transport activity in red gastrocnemius muscle while suppressing endogenous glucose production and lipolysis .

Metabolic Pathways

This compound is involved in the generation of inosine monophosphate, a key component in the purine metabolism pathway . It is an analog of adenosine monophosphate (AMP) and can stimulate AMP-dependent protein kinase (AMPK) activity .

Transport and Distribution

This compound is taken up into cells by adenosine transporters on the cell membrane and subsequently phosphorylated by adenosine kinase . It is associated with an increase in glucose transport by an insulin-independent mechanism, and this is associated with increased translocation of the insulin-sensitive glucose transporter GLUT4 from intracellular microvesicles to sarcolemmal membranes in skeletal muscle .

Subcellular Localization

The subcellular localization of this compound is primarily within the cell, where it is taken up by adenosine transporters and subsequently phosphorylated by adenosine kinase . It is able to enter the de novo synthesis pathway for adenosine synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Aminoimidazole-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, amino derivatives, and other functionalized imidazole compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role in stimulating AMP-dependent protein kinase activity and its involvement in various metabolic pathways. Its ability to increase ATP and adenosine levels makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

4-amino-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-3-2(4(6)9)7-1-8-3/h1H,5H2,(H2,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNYTAVYBRSTGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059891
Record name 5-Aminoimidazole-4-carboxamide
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Molecular Weight

126.12 g/mol
Source PubChem
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Physical Description

Solid
Record name 5-Aminoimidazole-4-carboxamide
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Solubility

>18.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086445
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

360-97-4
Record name 5-Aminoimidazole-4-carboxamide
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Record name Aminoimidazole carboxamide
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Record name 1H-Imidazole-4-carboxamide, 5-amino-
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Record name 4-aminoimidazole-5-carboxamide
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Record name 4-AMINO-5-IMIDAZOLE CARBOXAMIDE
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Record name 5-Aminoimidazole-4-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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